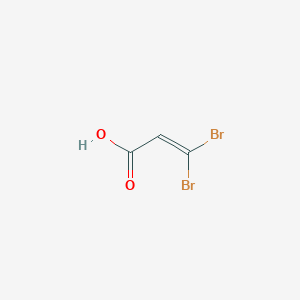

3,3-Dibromoacrylic acid

Overview

Description

3,3-Dibromoacrylic acid is a chemical compound with the molecular formula C3H2Br2O2 . It is also known by other names such as 3,3-Dibromoprop-2-enoic acid, 3,3-dibromopropenoic acid, and 3,3-dibromo-2-propenoic acid .

Molecular Structure Analysis

The molecular weight of this compound is 229.85 g/mol . The compound has a complex structure with a heavy atom count of 7 . The exact mass is 229.84011 g/mol and the monoisotopic mass is 227.84215 g/mol .

Physical And Chemical Properties Analysis

This compound has a density of 2.5±0.1 g/cm3 . Its computed properties include a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

Poly-Acrylic Acid Functionalized Silicon Nanoparticles in Mammalian Cells : This study focused on the use of poly-acrylic acid terminated silicon nanoparticles (SiNPs) as a fluorescent signal indicator in cultured mammalian cells. These nanoparticles showed no cytotoxicity and were evenly distributed throughout the cytosol, indicating potential for applications as cell markers or in drug delivery systems (Wang et al., 2012).

3-Hydroxypropanoic Acid Production for Chemical Synthesis : The paper discusses the production of 3-hydroxypropanoic acid, a precursor to acrylic acid and its derivatives, from renewable resources using genetically engineered bacteria. This highlights the growing importance of sustainable sources for acrylic acid derivatives in industrial chemistry (Jers et al., 2019).

Electrosensitive Polyacrylic Acid/Fibrin Hydrogel : This research developed an electrosensitive hydrogel for tissue engineering, composed of acrylic acid and fibrin. The hydrogel showed potential for mechanically stimulating cells, which is crucial in tissue engineering applications (Rahimi et al., 2012).

Polyacrylic Acid Nanoplatforms : This review discusses the applications of polyacrylic acid (PAA) nanoplatforms in various fields such as antimicrobial, anticancer, imaging, biosensor, and tissue engineering. The versatility of PAA demonstrates the potential of acrylic acid derivatives in biomedical applications (Arkaban et al., 2022).

Acrylamide in Industry and Food : This review covers the use of acrylamide, a derivative of acrylic acid, in various industrial applications and its occurrence in foods. It discusses the formation, analysis, and control of acrylamide, highlighting its relevance in both industrial and food safety contexts (Taeymans et al., 2004).

Bioactive Polyaniline-b-Polyacrylic Acid Copolymer : This study synthesized a water-soluble copolymer of polyacrylic acid with polyaniline, exhibiting antibacterial and anticancer activities. This highlights the potential of acrylic acid derivatives in medical applications, such as wound healing and cancer therapy (Bagheri et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a polar aromatic brominated disinfection byproduct formed during chlorination in water

Mode of Action

As a brominated disinfection byproduct, it may interact with various biological molecules in the cell, potentially leading to changes in cellular function . More detailed studies are required to elucidate these interactions and the resulting changes.

Biochemical Pathways

Given its formation during water chlorination, it may be involved in pathways related to cellular response to oxidative stress

Result of Action

As a brominated disinfection byproduct, it may induce oxidative stress and other cellular responses

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,3-Dibromoacrylic acid. For instance, its formation is influenced by the chlorination process in water . Other environmental factors, such as pH, temperature, and presence of other chemicals, may also affect its stability and activity.

properties

IUPAC Name |

3,3-dibromoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2O2/c4-2(5)1-3(6)7/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWPGQPTCCQNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30532001 | |

| Record name | 3,3-Dibromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1578-21-8 | |

| Record name | 3,3-Dibromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

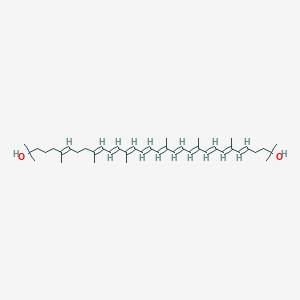

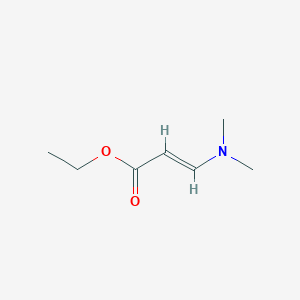

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

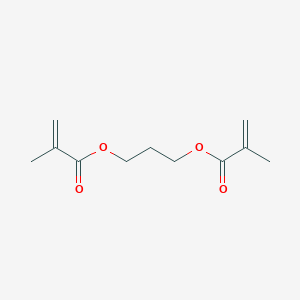

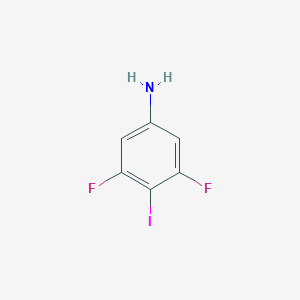

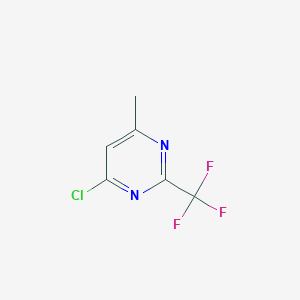

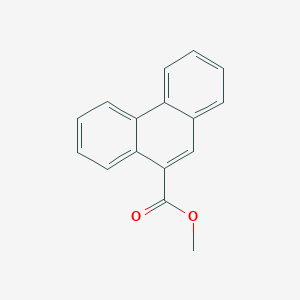

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)